N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a diethylaniline moiety attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . Another approach includes the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as phosphodiesterases, which play a role in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine scaffold but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-b]pyridines: Another class of fused heterocycles with similar biological activities.
Uniqueness
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the diethylaniline moiety, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
106671-77-6 |
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Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)12-7-9-13(10-8-12)20-17-14-6-5-11-16-15(14)18-20/h5-11H,3-4H2,1-2H3 |
InChI Key |
COESAFTZJXUTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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